tert-Butyl 4-[3-(4-methoxyphenyl)ureido]piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-[3-(4-methoxyphenyl)ureido]piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a ureido linkage to a methoxyphenyl group. It is often used in various chemical and biological research applications due to its unique structural properties.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive molecules.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Studied for its ability to modulate biological pathways and molecular targets.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of specialty chemicals and intermediates.
Mechanism of Action
Target of Action:
The primary target of this compound is the HTH-type transcriptional regulator EthR in Mycobacterium tuberculosis. EthR plays a crucial role in the repression of the monooxygenase EthA, which is responsible for the formation of the active metabolite of ethionamide (ETH) .
Mode of Action:
The compound interacts with EthR, leading to the inhibition of EthA activity. By doing so, it prevents the formation of the active ETH metabolite. This inhibition disrupts the normal metabolic pathway and affects the susceptibility of Mycobacterium tuberculosis to ETH .
Biochemical Pathways:
The affected pathway primarily involves the metabolism of ETH. By inhibiting EthA, the compound indirectly impacts the activation of ETH, which is essential for its antimycobacterial activity. Downstream effects include reduced ETH efficacy against the pathogen .
Pharmacokinetics:
Result of Action:
The compound’s action leads to decreased ETH activation, affecting its antimycobacterial properties. Consequently, it influences the overall efficacy of ETH treatment against Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[3-(4-methoxyphenyl)ureido]piperidine-1-carboxylate typically involves the following steps:
Formation of the Ureido Linkage: The reaction between 4-methoxyphenyl isocyanate and piperidine-1-carboxylate to form the ureido linkage.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-[3-(4-methoxyphenyl)ureido]piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Comparison with Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor.
Uniqueness:
- The presence of the methoxyphenyl group in tert-Butyl 4-[3-(4-methoxyphenyl)ureido]piperidine-1-carboxylate provides unique electronic and steric properties, making it distinct from other similar compounds.
- Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
tert-butyl 4-[(4-methoxyphenyl)carbamoylamino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-11-9-14(10-12-21)20-16(22)19-13-5-7-15(24-4)8-6-13/h5-8,14H,9-12H2,1-4H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQNJRXCSUGROI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127121 | |
Record name | 1,1-Dimethylethyl 4-[[[(4-methoxyphenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101127121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-77-6 | |
Record name | 1,1-Dimethylethyl 4-[[[(4-methoxyphenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[[[(4-methoxyphenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101127121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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